Methyl 4-acetyl-3-hydroxybenzoate: A Technical Guide to its Synthesis, Properties, and Potential Applications
Methyl 4-acetyl-3-hydroxybenzoate: A Technical Guide to its Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of Methyl 4-acetyl-3-hydroxybenzoate, a substituted hydroxyacetophenone derivative. Due to a lack of documented discovery in the scientific literature, this guide focuses on a plausible and chemically robust synthetic pathway for its preparation. The core of this guide is a detailed exploration of the Fries rearrangement as the key synthetic step, including a discussion of its mechanism, regioselectivity, and a detailed experimental protocol. Furthermore, the chemical properties and potential applications of the title compound are discussed in the context of its structural analogues and their known biological activities, particularly for professionals in drug discovery and development.
Introduction: The Enigmatic Status of Methyl 4-acetyl-3-hydroxybenzoate
Methyl 4-acetyl-3-hydroxybenzoate is a distinct aromatic compound featuring a hydroxy, an acetyl, and a methyl ester group on a benzene ring. A thorough review of the existing scientific literature reveals a notable absence of information regarding its natural origin or a documented initial discovery. This suggests that the compound is likely not a known natural product and may not have been the subject of extensive prior research.
However, its structural motifs, particularly the hydroxyacetophenone core, are prevalent in numerous biologically active molecules and are valuable intermediates in organic synthesis.[1] This guide, therefore, aims to bridge the existing knowledge gap by proposing a robust synthetic route and exploring the potential scientific value of this compound for researchers and drug development professionals.
Proposed Synthetic Pathway: The Fries Rearrangement
The most logical and efficient method for the synthesis of Methyl 4-acetyl-3-hydroxybenzoate is the Fries rearrangement of a suitable precursor. The Fries rearrangement is a well-established organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[2][3][4] This intramolecular acylation is an excellent strategy for introducing an acetyl group onto a phenolic ring.
The proposed two-step synthesis commences with the readily available Methyl 3-hydroxybenzoate.
Step 1: Acetylation of Methyl 3-hydroxybenzoate to form Methyl 3-acetoxybenzoate.
This initial step involves the straightforward esterification of the phenolic hydroxyl group of Methyl 3-hydroxybenzoate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Step 2: Fries Rearrangement of Methyl 3-acetoxybenzoate.
The key transformation is the Lewis acid-catalyzed rearrangement of the resulting Methyl 3-acetoxybenzoate. The acetyl group migrates from the phenolic oxygen to an ortho or para position on the aromatic ring.
Mechanistic Insights and Regioselectivity
The Fries rearrangement proceeds via the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.[5] This electrophilic acylium ion then attacks the electron-rich aromatic ring.
The regioselectivity of the Fries rearrangement (ortho vs. para acylation) is primarily influenced by reaction conditions, particularly temperature.[6]
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Low temperatures generally favor the formation of the para-isomer.
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Higher temperatures tend to yield the ortho-isomer.
In the case of Methyl 3-acetoxybenzoate, the directing effects of the existing substituents (the methoxycarbonyl and the acetoxy groups) must be considered. The ester group is a deactivating meta-director, while the oxygen of the rearranged hydroxyl group is a strong activating ortho, para-director. The acetyl group will preferentially add to the positions most activated by the hydroxyl group and least sterically hindered. For the synthesis of Methyl 4-acetyl-3-hydroxybenzoate, the desired product is the result of acylation at the position para to the hydroxyl group. Therefore, conducting the reaction at lower temperatures would be the logical choice to maximize the yield of the desired product.
Experimental Protocols
Synthesis of Methyl 3-acetoxybenzoate (Starting Material)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-hydroxybenzoate | 152.15 | 15.2 g | 0.1 |
| Acetyl Chloride | 78.50 | 8.6 mL (9.4 g) | 0.12 |
| Pyridine | 79.10 | 9.7 mL (9.5 g) | 0.12 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
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In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-hydroxybenzoate in 200 mL of dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
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Slowly add pyridine to the stirred solution.
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Add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-acetoxybenzoate as a crude product, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of Methyl 4-acetyl-3-hydroxybenzoate via Fries Rearrangement
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-acetoxybenzoate | 194.18 | 19.4 g | 0.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |
| Nitrobenzene | 123.11 | 100 mL | - |
Procedure:
-
In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add nitrobenzene and anhydrous aluminum chloride.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
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Slowly add Methyl 3-acetoxybenzoate to the stirred suspension, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, maintain the reaction mixture at 0-5 °C for 4-6 hours.
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Monitor the reaction progress by TLC to observe the formation of the product and the consumption of the starting material.
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Once the reaction is deemed complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (200 g ice and 50 mL HCl).
-
Steam distill the mixture to remove the nitrobenzene solvent.
-
The remaining aqueous solution is cooled, and the precipitated solid product is collected by filtration.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure Methyl 4-acetyl-3-hydroxybenzoate.[7]
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of Methyl 4-acetyl-3-hydroxybenzoate.
Potential Applications in Drug Discovery and Development
While specific biological activities of Methyl 4-acetyl-3-hydroxybenzoate are not documented, the hydroxyacetophenone scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities. Derivatives of hydroxyacetophenone have been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][8]
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Antimicrobial Agents: The presence of both a hydroxyl and a carbonyl group can contribute to antimicrobial activity.
-
Enzyme Inhibition: Hydroxybenzoic acids and their derivatives have been studied as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.[9]
-
Prodrug Strategies: The hydroxyl group can be further functionalized to create prodrugs with improved pharmacokinetic properties. Acetylation, for example, has been shown to enhance the anticancer activity and oral bioavailability of some natural products.[10]
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Building Block for Heterocyclic Synthesis: The reactive functional groups on Methyl 4-acetyl-3-hydroxybenzoate make it a versatile starting material for the synthesis of more complex heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.
Conclusion
In the absence of established literature, this technical guide provides a scientifically grounded framework for the synthesis and potential exploration of Methyl 4-acetyl-3-hydroxybenzoate. The proposed synthetic route, centered on the Fries rearrangement, offers a reliable method for accessing this compound. The discussion of its potential applications, based on the known bioactivities of related structures, is intended to stimulate further research into this molecule. For drug development professionals, Methyl 4-acetyl-3-hydroxybenzoate represents an unexplored scaffold that warrants investigation for its potential therapeutic value.
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Nilsson, J., & Rydén, J. (2023). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. ChemistryOpen, 12(5), e202300056. [Link]
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Al-Bayati, R. H., & Al-Amiery, A. A. (2019). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 2(1), 1-10. [Link]
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Bagno, A., D'Amico, A., & Saielli, G. (2001). Fries Rearrangement of Aryl Formates Promoted by BCl₃. Mechanistic Evidence from ¹¹B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 56(4), 386-394. [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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- EP1768945B1 - Substituted hydroxyacetophenon derivatives. (2007).
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Sadowska, B., Paszczyk, B., & Kałuża, Z. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. International Journal of Molecular Sciences, 23(12), 6692. [Link]
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Li, S., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Pharmaceuticals, 15(11), 1338. [Link]
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Ayaz, M., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. Records of Natural Products, 17(4), 585-596. [Link]
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López-Gallego, F., et al. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 11(16), 5516-5527. [Link]
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